2-Cyclopropyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine is a useful research compound. Its molecular formula is C19H21F3N4O and its molecular weight is 378.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Comparison with Similar Compounds
2-Cyclopropyl-4-[4-({[6-methylpyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine
2-Cyclopropyl-4-[4-({[6-chloropyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine
Uniqueness:
The trifluoromethyl group in 2-Cyclopropyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine imparts unique electronic properties, enhancing its reactivity and stability compared to similar compounds. This distinction makes it particularly valuable in research and industrial applications where specific electronic characteristics are desired.
Biological Activity
2-Cyclopropyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C18H20F3N5 with a molecular weight of approximately 363.4 g/mol. The compound features a pyrimidine core, which is known for its diverse pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C18H20F3N5 |
Molecular Weight | 363.4 g/mol |
CAS Number | 2327062-64-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Potential Targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Modulation : It may bind to specific receptors, altering cellular signaling pathways that are critical in disease progression.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that compounds with similar structural features possess antimicrobial properties. The presence of the pyrimidine ring and the trifluoromethyl group may contribute to this activity by interfering with bacterial cell wall synthesis or function.
Antitumor Activity
The compound's structure suggests potential antitumor effects, which are common among pyrimidine derivatives. It may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antiparasitic Activity
In related studies, compounds targeting PfATP4 have shown promising results against malaria parasites. The incorporation of polar functionalities in similar compounds has improved aqueous solubility and metabolic stability, enhancing their efficacy against parasites.
Case Studies
-
Antiparasitic Efficacy : A study on structurally related compounds showed that modifications in the side chains significantly affected their antiparasitic activity against Plasmodium falciparum. Compounds with optimized lipophilicity demonstrated lower EC50 values (effective concentration) indicating higher potency against malaria parasites .
Compound EC50 (μM) Activity Compound A 0.064 High potency against PfATP4 Compound B 0.577 Moderate potency - Antitumor Mechanisms : Research on similar pyrimidine derivatives revealed that they could inhibit specific kinases involved in cancer cell proliferation. This inhibition leads to reduced tumor growth in vitro and in vivo models .
Properties
IUPAC Name |
2-cyclopropyl-4-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c20-19(21,22)15-2-1-3-17(24-15)27-12-13-7-10-26(11-8-13)16-6-9-23-18(25-16)14-4-5-14/h1-3,6,9,13-14H,4-5,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITYCHGFRLMINY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.